molecular formula C27H19ClN7Na3O11S3 B083195 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt CAS No. 12237-01-3

2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt

Cat. No.: B083195
CAS No.: 12237-01-3
M. Wt: 818.1 g/mol
InChI Key: YFIWOVRNIAJHTA-UHFFFAOYSA-K
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Description

2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt is a complex organic compound. It is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by a series of reactions involving chlorination, amination, and azo coupling to introduce the various functional groups. The final product is obtained by neutralizing the compound with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is crucial. The process often involves continuous monitoring and adjustment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic reagents like chlorosulfonic acid can be used for further functionalization.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, particularly in targeting specific biological pathways.

    Industry: Widely used in the production of dyes, pigments, and inks due to its stability and vibrant color properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and binding affinity to specific substrates. The triazine ring can act as a scaffold for further functionalization, allowing for targeted interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenesulfonic acid derivatives: Compounds with similar structures but different substituents on the naphthalene ring.

    Azo dyes: Compounds containing the azo group (-N=N-) with various aromatic substituents.

    Triazine-based compounds: Molecules containing the triazine ring with different functional groups.

Uniqueness

What sets this compound apart is the combination of the naphthalenesulfonic acid backbone with the triazine and azo functionalities. This unique structure imparts specific properties such as enhanced stability, solubility, and vibrant color, making it particularly valuable in industrial applications.

Properties

CAS No.

12237-01-3

Molecular Formula

C27H19ClN7Na3O11S3

Molecular Weight

818.1 g/mol

IUPAC Name

trisodium;7-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C27H22ClN7O11S3.3Na/c1-35(27-31-25(28)30-26(32-27)29-15-3-7-18(8-4-15)47(37,38)39)16-5-9-19-14(11-16)12-22(49(43,44)45)23(24(19)36)34-33-20-10-6-17(46-2)13-21(20)48(40,41)42;;;/h3-13,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32);;;/q;3*+1/p-3

InChI Key

YFIWOVRNIAJHTA-UHFFFAOYSA-K

SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

12237-01-3

Origin of Product

United States

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